molecular formula C15H26O2 B1211727 Isobornyl isovalerate CAS No. 76-50-6

Isobornyl isovalerate

Cat. No. B1211727
CAS RN: 76-50-6
M. Wt: 238.37 g/mol
InChI Key: MPYYVGIJHREDBO-UHFFFAOYSA-N
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Description

Isobornyl Isovalerate is a chemical compound used in the pharmaceutical industry as a flavoring agent and fragrance ingredient . It has a warm, herbaceous, camphoraceous odor and is slightly green and woody . It is also used for oral hygiene products such as mouthwash and toothpaste flavors .


Molecular Structure Analysis

The molecular formula of Isobornyl Isovalerate is C15H26O2 . Its molecular weight is 238.3657 . The IUPAC Standard InChI is InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11?,12-,15?/m0/s1 .


Physical And Chemical Properties Analysis

Isobornyl Isovalerate has a warm, herbaceous, camphoraceous odor and is slightly green and woody . It has a boiling point of 260.6±8.0 °C (Predicted), a density of 0.950, and a refractive index of 1.456-1.466 . It also has a flash point of 110 °C .

Safety And Hazards

Isobornyl Isovalerate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and causes skin and eye irritation . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

Future Directions

While specific future directions for Isobornyl Isovalerate are not available, it is worth noting that the compound is already widely used in the pharmaceutical industry as a flavoring agent and fragrance ingredient . Its anti-inflammatory properties also suggest potential for further therapeutic applications .

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYYVGIJHREDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873577
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Warm, herbaceous, slightly earthy-green aroma, Colourless liquid; Herbaceouos-camphoraceous warm, and slightly green-woody aroma
Record name Bornyl isovalerate (endo-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1392/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1393/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils, Insoluble in water, Soluble (in ethanol)
Record name Bornyl isovalerate (endo-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1392/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1393/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.944-0.947, 0.900-0.906
Record name Bornyl isovalerate (endo-)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1392/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isobornyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1393/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bornyval

CAS RN

76-50-6, 7779-73-9, 276885-74-6, 59672-05-8
Record name Butanoic acid, 3-methyl-, (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-bornyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bornyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Exo-bornyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2017 - Elsevier
… No skin sensitization studies exist for isobornyl isovalerate. Based … isobornyl isovalerate does not present a concern for skin sensitization. The chemical structure of isobornyl isovalerate …
Number of citations: 2 www.sciencedirect.com
K Javidnia, R Miri, M Kamalinejad… - Flavour and fragrance …, 2006 - Wiley Online Library
… They showed that valeric acid-related compounds (isobornyl isovalerate and valeranal) … at 5.2 and 2.4%, respectively, and isobornyl isovalerate was also present as one of the minor …
Number of citations: 20 onlinelibrary.wiley.com
JS Klimavicz, CL Corona, EJ Norris… - Advances in the …, 2018 - ACS Publications
Plant essential oils and their constituent monoterpenoids and phenylpropanoids have long been used as insect repellents. However, due to the low molecular weight of these …
Number of citations: 8 pubs.acs.org
LC Lokar, M Moneghini - Biochemical systematics and ecology, 1989 - Elsevier
… Population C of the Karst Plateau is characterized by isobornyl isovalerate (>12.16%) and the populations A and B of the Apuan Alps by borneol (>3.64%) and by bornyl acetate …
Number of citations: 18 www.sciencedirect.com
I Hekmat Sorush, N Milani Kalkhorani… - Journal of Medicinal …, 2014 - jmpb.areeo.ac.ir
Tanacetum parthenium L. known as feverfew is a medicinal herb which is found in many old gardens. It has been used in folk medicine for reducing fever. Feverfew is a member of the …
Number of citations: 3 jmpb.areeo.ac.ir
C Violon, W Sonck, A Vercruysse - Journal of Chromatography A, 1984 - Elsevier
… , /I-caryopyllene and isobornyl isovalerate, which were ob… (rt = 35.6 min) and isobornyl isovalerate (rt = 39.1 min). There … isobornyl acetate, isobornyl isovalerate and fi-caryophyllene. …
Number of citations: 21 www.sciencedirect.com
K Polatoglu, F Demirci, B Demirci, N Gören… - Journal of Oleo …, 2010 - jstage.jst.go.jp
Water-distilled essential oils from herbal parts of Tanacetum parthenium from two different localities in Turkey were analyzed by GC and GC/MS. The essential oil of T. parthenium …
Number of citations: 97 www.jstage.jst.go.jp
B Demirci, K Başer, Z Aytaç, SI Khan, MR Jacob… - 2018 - earsiv.anadolu.edu.tr
Essential oils obtained by hydrodistillation were analyzed both by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The main constituents found in …
Number of citations: 24 earsiv.anadolu.edu.tr
E Salamci, S Kordali, R Kotan, A Cakir… - … Systematics and Ecology, 2007 - Elsevier
The chemical composition of essential oils isolated from the aerial parts by hydrodistillation of Turkish Tanacetum aucheranum and Tanacetum chiliophyllum var. chiliophyllum were …
Number of citations: 212 www.sciencedirect.com
F Maggi, C Cecchini, A Cresci… - Chemistry & …, 2010 - Wiley Online Library
The chemical composition of the essential oils of nine taxa from seven sections of Hypericum L. (Guttiferae; H. perforatum subsp. perforatum, H. perforatum subsp. veronense, H. …
Number of citations: 73 onlinelibrary.wiley.com

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